molecular formula C17H35NO3Si B2822056 Tert-butyl 4-[(tert-butyldimethylsilyl)oxy]-2-methylpiperidine-1-carboxylate CAS No. 2377031-01-9

Tert-butyl 4-[(tert-butyldimethylsilyl)oxy]-2-methylpiperidine-1-carboxylate

Cat. No.: B2822056
CAS No.: 2377031-01-9
M. Wt: 329.556
InChI Key: SMJJUPZOKMUQSD-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(tert-butyldimethylsilyl)oxy]-2-methylpiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with tert-butyl, dimethylsilyl, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[tert-butyl(dimethyl)silyl]oxy-2-methylpiperidine-1-carboxylate typically involves multiple steps. One common route starts with the protection of the hydroxyl group using tert-butyl(dimethyl)silyl chloride in the presence of imidazole and methylene chloride . The piperidine ring is then introduced through a series of reactions involving commercially available starting materials .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up for larger production volumes.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can also occur, especially at the carboxylate group.

    Substitution: Substitution reactions are common, particularly involving the tert-butyl and dimethylsilyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-[(tert-butyldimethylsilyl)oxy]-2-methylpiperidine-1-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

  • Tert-butyl 4-oxopiperidine-1-carboxylate
  • Tert-butyl(dimethyl)silyloxyacetaldehyde
  • Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)isocyanurate

Comparison: Tert-butyl 4-[(tert-butyldimethylsilyl)oxy]-2-methylpiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring. This makes it distinct from other similar compounds, which may have different functional groups or substitution patterns.

Properties

IUPAC Name

tert-butyl 4-[tert-butyl(dimethyl)silyl]oxy-2-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35NO3Si/c1-13-12-14(21-22(8,9)17(5,6)7)10-11-18(13)15(19)20-16(2,3)4/h13-14H,10-12H2,1-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJJUPZOKMUQSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35NO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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